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AKN-028 Efficacy in AML Cell Lines

The table below summarizes the cytotoxic activity (measured by IC50) of AKN-028 in a panel of human
cancer cell lines, highlighting its effect on different AML cell lines [1] [2].

Relevant Genetic

Cell Line Cancer Type Response to AKN-028
Features

MV4-11 AML FLT3-ITD mutation Cytotoxic activity reported [1] [2].
[1][2] Induced GO/1 cell cycle arrest and

apoptosis via caspase-3 activation [1]

3].

MOLM-13 AML FLT3-ITD mutation Cytotoxic activity reported [1].
[1112]

Kasumi-1 AML t(8;21), KIT mutation  Cytotoxic activity reported [1].
[1112]

HL-60 AML Capability to Cytotoxic activity reported [1].

differentiate [1] [2]
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Relevant Genetic

Cell Line Cancer Type Response to AKN-028
Features
KGla AML High content of Cytotoxic activity reported [1].
immature CD34+
cells [1] [2]
MO07 Acute Overexpresses KIT Inhibition of KIT autophosphorylation
Megakaryoblastic [1] [2] shown [1].
Leukemia
12 Other Various (e.g., ALL, N/A No significant cytotoxic activity was
Non-AML CLL) observed in the initial screen of non-
Lines AML lines [1] [2].

Mechanism of Action and Key Signaling Pathways

AKN-028 is a novel tyrosine kinase inhibitor (TKI). Its primary mechanism and downstream effects are

illustrated below.
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As the diagram shows:

e Primary Target: AKN-028 is a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3), with an
enzyme IC50 of 6 nM. It causes dose-dependent inhibition of FLT3 autophosphorylation in both wild-
type and mutated (ITD and TKD) forms [1].
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e Broader Tyrosine Kinase Inhibition: Beyond FLT3, AKN-028 demonstrated inhibition of KIT
autophosphorylation. Kinase activity profiling showed that it broadly inhibits tyrosine kinase activity in
a dose-dependent manner in AML cells, but not serine/threonine kinase activity [3] [4] [5].

¢ Transcriptional and Cell Cycle Impact: Gene expression analysis revealed that treatment with
AKN-028 leads to the significant downregulation of genes associated with the proto-oncogene and
cell cycle regulator c-Myc. This contributes to a dose-dependent GO/1 cell cycle arrest and the
triggering of apoptosis [3] [4].

Key Experimental Protocols

The data in the table above was generated using standardized preclinical assays [1] [2]:

e Cytotoxicity Assay: The fluorometric microculture cytotoxicity assay (FMCA) was used. Cells
were seeded into drug-prepared microplates and incubated for 72 hours. A living-cell density was
then measured fluorescence, and results were presented as a survival index (%). The IC50 was
determined from log concentration-effect curves using nonlinear regression analysis [1].

¢ Phosphorylation Inhibition: Inhibition of FLT3 and KIT autophosphorylation was assessed using
phospho-ELISA. Cells expressing the target kinases were incubated with various concentrations of
AKN-028 for 5 minutes before lysis. Phosphorylation levels were then determined by a sandwich
ELISA[1].

e Apoptosis Detection: Apoptosis in MV4-11 cells was confirmed by measuring the activation of
caspase-3 [1].

e Gene Expression Analysis: Significantly altered gene expression was identified through
transcriptome analysis, and gene set enrichment analysis (GSEA) was used to find enriched
pathways among the downregulated genes [3].

Interpretation and Context for Researchers

e Activity Beyond FLT3 Mutations: While a potent FLT3 inhibitor, AKN-028 showed cytotoxic activity
in AML cell lines regardless of their FLT3 mutation status (e.g., HL-60, KG1a) [1]. This suggests its
mechanism may be effective in a broader AML population.

e Correlation with Kinase Dependency: One study concluded that AML cells with higher global
tyrosine kinase activity were more sensitive to AKN-028, indicating it may preferentially target
leukemia cells that are "addicted" to tyrosine kinase signaling pathways [3] [4].

¢ Synergy with Chemotherapy: Preclinical combination studies showed synergistic antileukemic
activity when cytarabine or daunorubicin was added simultaneously with, or 24 hours before, AKN-
028 [1].
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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